molecular formula C14H3N2O8-3 B1260813 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate

4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate

Cat. No. B1260813
M. Wt: 327.18 g/mol
InChI Key: MMXZSJMASHPLLR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrroloquinoline quinone(3-) is trianionic form of pyrroloquinoline quinone arising from deprotonation of the three carboxy groups. It has a role as a cofactor. It is a conjugate base of a pyrroloquinoline quinone.

Scientific Research Applications

Electrochemical Properties and Applications

  • Electrochemical Behavior in Organic Solvents : The electrochemical behavior of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate has been studied in various organic solvents, showing complex cyclic voltammograms indicative of its potential in electrochemical applications (Itoh, Kawakami, & Fukuzumi, 1998).

Structural Analysis and Crystallization Studies

  • Crystal Structure Analysis : The structure of a salt form of this compound has been examined, revealing insights into the molecular arrangement and interactions within crystals, which is significant for understanding its physical properties and potential applications in material science (Nakamura, Kohzuma, Kuma, & Suzuki, 1993).

Chromatographic and Electrochemical Techniques

  • High-Performance Liquid Chromatography (HPLC) Separation : The compound has been used in studies to develop HPLC protocols for separating isomeric analogues, demonstrating its utility in analytical chemistry for separating and identifying complex mixtures (Zhang, Tillekeratne, Kirchhoff, & Hudson, 1995).

Synthetic Methods and Derivative Formation

  • Synthesis of Related Compounds : Research into synthesizing derivatives and analogues of this compound has provided valuable knowledge for organic chemistry, particularly in the development of new synthetic pathways and the exploration of novel molecular structures (Mackenzie, Moody, & Rees, 1983).

Enzymatic and Biochemical Research

  • Role in Enzymatic Reactions : The compound's role in enzymatic reactions and its interaction with various substrates and activators has been a subject of biochemical research, contributing to a deeper understanding of enzyme mechanisms and coenzyme functions (Dekker, Duine, Frank, Verwiel, & Westerling, 1982).

properties

Product Name

4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate

Molecular Formula

C14H3N2O8-3

Molecular Weight

327.18 g/mol

IUPAC Name

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate

InChI

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)/p-3

InChI Key

MMXZSJMASHPLLR-UHFFFAOYSA-K

SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Reactant of Route 2
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Reactant of Route 3
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Reactant of Route 4
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Reactant of Route 5
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Reactant of Route 6
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate

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